Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate is a chemical compound with the molecular formula and a molecular weight of 208.25 g/mol. It features a propanoate structure with a hydroxyl group attached to a phenyl ring, which is further substituted with a 2-hydroxyethyl group. This compound is categorized under esters and is known for its potential applications in various fields, including pharmaceuticals and agricultural chemistry.
Research indicates that methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate exhibits biological activity, particularly in the context of nitrification inhibition. It has been identified as a root-exuded compound from Sorghum bicolor, contributing to biological nitrification inhibition (BNI), which helps improve nitrogen use efficiency in agricultural systems by suppressing soil nitrifying bacteria . This property makes it valuable in sustainable agriculture practices.
The synthesis of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate can be achieved through various methods:
Methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate has several applications:
Studies focusing on the interactions of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate reveal its potential effects on soil microbial communities. It has been shown to selectively inhibit certain nitrifying bacteria, thereby affecting nitrogen cycling in agricultural soils. Further research into its interactions with other soil constituents could provide insights into optimizing its use as a biocontrol agent in agriculture .
Several compounds share structural similarities with methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate. The following table compares these compounds based on their molecular structure and properties:
Compound Name | CAS Number | Molecular Formula | Similarity Score |
---|---|---|---|
Methyl 3-(4-hydroxyphenyl)propionate | 5597-50-2 | C10H12O3 | 0.98 |
Ethyl 3-(4-hydroxyphenyl)propanoate | 23795-02-0 | C11H14O3 | 0.95 |
Methyl 2-(4-hydroxyphenyl)acetate | 14199-15-6 | C10H12O3 | 0.93 |
Methyl 3-(3-hydroxyphenyl)propanoate | 61389-68-2 | C10H12O3 | 0.98 |
Methyl 4-(4-methoxyphenyl)butanoate | 20637-08-5 | C12H16O3 | 0.95 |
These compounds highlight the unique structural features of methyl 3-(4-(2-hydroxyethyl)phenyl)propanoate, particularly its specific hydroxyl and ethyl substitutions that contribute to its distinct biological activities and chemical reactivity.